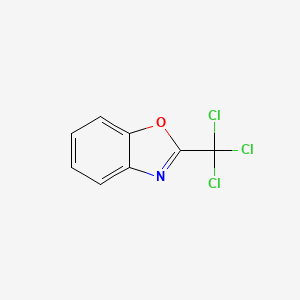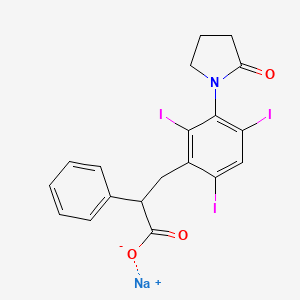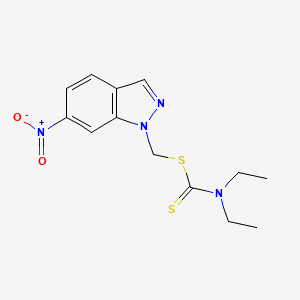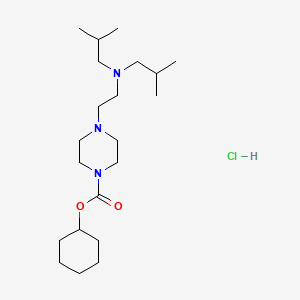![molecular formula C30H44N2O9Sn2 B14704692 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane CAS No. 15089-91-5](/img/structure/B14704692.png)
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. This compound is known for its unique structure, which includes two tin atoms bonded to butyl groups and nitrobenzoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane typically involves the reaction of tetrabutyltin with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin-oxygen bonds. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or a catalyst to facilitate the exchange of groups.
Major Products Formed
Oxidation: Tin oxides and nitrobenzoyl derivatives.
Reduction: Aminobenzoyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. The nitrobenzoyl groups can undergo redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxoisooctadecyl)oxy]distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane is unique due to the presence of nitrobenzoyl groups, which impart distinct redox properties and potential biological activity. This sets it apart from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
15089-91-5 |
|---|---|
Formule moléculaire |
C30H44N2O9Sn2 |
Poids moléculaire |
814.1 g/mol |
Nom IUPAC |
[dibutyl-[dibutyl-(3-nitrobenzoyl)oxystannyl]oxystannyl] 3-nitrobenzoate |
InChI |
InChI=1S/2C7H5NO4.4C4H9.O.2Sn/c2*9-7(10)5-2-1-3-6(4-5)8(11)12;4*1-3-4-2;;;/h2*1-4H,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
MXRNYXOPDJORJZ-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)





